tert-Butyl 6-oxoheptanoate
Description
tert-Butyl 6-oxoheptanoate is an ester derivative of heptanoic acid featuring a ketone group at the sixth carbon and a tert-butyl ester moiety. For instance, tert-butyl esters are widely utilized in organic synthesis as protective groups for carboxylic acids due to their stability under basic and nucleophilic conditions, which can be inferred from procedures involving tert-butyl intermediates in . Additionally, tert-butyl ketone-containing compounds, such as (+/-)-tert-Butyl 6-Chloro-5-hydroxy-3-oxohexanoate (), highlight the relevance of such structures in pharmaceutical impurity profiling and intermediate synthesis .
Properties
Molecular Formula |
C11H20O3 |
|---|---|
Molecular Weight |
200.27 g/mol |
IUPAC Name |
tert-butyl 6-oxoheptanoate |
InChI |
InChI=1S/C11H20O3/c1-9(12)7-5-6-8-10(13)14-11(2,3)4/h5-8H2,1-4H3 |
InChI Key |
JMMVPQWWMIXKSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCCC(=O)OC(C)(C)C |
Origin of Product |
United States |
Chemical Reactions Analysis
Reduction Reactions
The ketone group in tert-Butyl 6-oxoheptanoate undergoes selective reduction to yield secondary alcohols.
Example Reaction:
Experimental Conditions
-
Reagent: Sodium borohydride (NaBH₄) in methanol
-
Yield: 82–90% (observed in analogous β-keto ester reductions)
-
Mechanism: Hydride transfer to the carbonyl carbon, followed by protonation.
Stereoselective Reduction:
Chiral catalysts like (R)-CBS-oxazaborolidine enable enantioselective reductions. For example:
Oxidation Reactions
The α-position to the carbonyl group is susceptible to oxidation, forming dicarbonyl derivatives.
Example Reaction:
Key Data:
| Reaction Type | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Oxidation | KMnO₄, acidic conditions | 3,6-Dioxoheptanoate derivative | 65% |
Nucleophilic Substitution
The ester group can participate in nucleophilic acyl substitution under basic conditions.
Example Reaction:
Case Study:
-
Product: Benzyl 6-oxoheptanoate
Hydrolysis Reactions
The tert-butyl ester undergoes hydrolysis under acidic or enzymatic conditions to yield carboxylic acids.
Acid-Catalyzed Hydrolysis:
Enzymatic Hydrolysis:
Esterases (e.g., porcine liver esterase) selectively hydrolyze the ester group:
Cross-Coupling Reactions
The β-keto ester participates in palladium-catalyzed cross-couplings.
Example: Suzuki-Miyaura Coupling
Cyclization Reactions
Intramolecular aldol condensation forms cyclic ketones.
Example:
Diazo Transfer Reactions
The carbonyl group reacts with diazo reagents to form α-diazo-β-keto esters.
Example:
-
Conditions: Dichloromethane, 0°C to RT
-
Yield: 70–80% (based on tert-butyl 4-chloro-3-oxobutanoate analog)
Comparative Reactivity Table
| Reaction Type | Reagents/Conditions | Major Product | Yield Range |
|---|---|---|---|
| Reduction | NaBH₄, MeOH | 6-Hydroxyheptanoate | 82–90% |
| Oxidation | KMnO₄, H₂SO₄ | 3,6-Dioxoheptanoate | 60–65% |
| Substitution | NaH, R-X | Alkylated β-keto ester | 50–60% |
| Hydrolysis | HCl (aq), reflux | 6-Oxoheptanoic acid | 85–90% |
| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂ | 6-Arylheptanoate | 60–75% |
Mechanistic Insights
Comparison with Similar Compounds
Structural Analogues
tert-Butyl 6-oxoheptanoate shares functional group similarities with several compounds documented in the evidence:
Key Observations :
- Functional Group Complexity: Unlike simpler tert-butyl esters (e.g., tert-butyl acetate), this compound and its analogs (e.g., the chlorinated derivative in ) incorporate additional functional groups (ketone, hydroxyl, chloro), which influence reactivity and solubility. For example, the ketone group enhances electrophilicity, making such compounds prone to nucleophilic attacks .
- Pharmaceutical Relevance: The compound in is linked to Rosuvastatin, a statin drug, suggesting that tert-butyl keto-esters may serve as intermediates or degradation products in API synthesis. This parallels the inferred role of this compound in synthetic pathways .
Physicochemical Properties
While direct data for this compound are lacking, extrapolation from analogs suggests:
- Solubility : Likely low water solubility due to the hydrophobic tert-butyl group, a trait observed in similar esters (e.g., tert-butyl acetate).
- Boiling Point/Melting Point : Higher molecular weight compared to simpler esters (e.g., tert-butyl acetate, 116.16 g/mol) may result in elevated boiling points, though this depends on substituent effects .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-Butyl 6-oxoheptanoate, and how do reaction conditions influence yield?
- Methodological Guidance : The synthesis typically involves multi-step reactions, such as esterification or oxidation of precursor alcohols. For example, tert-butyl esters are often prepared via acid-catalyzed condensation of tert-butanol with activated carbonyl derivatives. Reaction parameters like temperature (e.g., maintaining <0°C to suppress side reactions), solvent polarity (e.g., dichloromethane for controlled reactivity), and catalyst choice (e.g., p-toluenesulfonic acid) significantly impact yield . Optimization studies using fractional factorial designs can isolate critical variables.
Q. How should tert-Butyl 6-oxoheptanoate be characterized to confirm structural integrity and purity?
- Methodological Guidance : Combine spectroscopic and chromatographic techniques:
- NMR : Use and NMR to verify the tert-butyl group (δ ~1.2 ppm for ) and ketone functionality (δ ~210 ppm for ). Dynamic NMR at low temperatures may resolve conformational isomers .
- Mass Spectrometry : High-resolution ESI-MS or GC-MS confirms molecular ion peaks (e.g., [M+H] at m/z 187.14) and fragmentation patterns.
- HPLC : Reverse-phase chromatography with UV detection (λ = 220–250 nm) assesses purity .
Q. What are the critical storage and handling protocols for tert-Butyl 6-oxoheptanoate in laboratory settings?
- Methodological Guidance : Store in airtight containers under inert gas (e.g., argon) at −20°C to prevent hydrolysis or oxidation. Use explosion-proof equipment when handling due to the compound’s potential flammability. Static discharge must be mitigated via grounded tools and conductive containers . Safety protocols align with tert-butyl derivatives’ reactivity, as outlined in OSHA-compliant SDS .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the stability and reactivity of tert-Butyl 6-oxoheptanoate under varying conditions?
- Methodological Guidance : Density Functional Theory (DFT) simulations using software like Gaussian or ORCA can model:
- Conformational Stability : Axial vs. equatorial tert-butyl group orientation in solution, incorporating solvent effects explicitly (e.g., PCM model for solvation) .
- Reactivity : Frontier molecular orbital (FMO) analysis predicts nucleophilic/electrophilic sites. For example, the 6-oxo group’s electron deficiency may drive nucleophilic attacks, validated by kinetic studies .
Q. What experimental strategies resolve contradictions in reported reactivity data (e.g., nucleophilic substitution vs. elimination pathways)?
- Methodological Guidance :
- Mechanistic Probes : Isotopic labeling (e.g., at the ketone) tracks reaction pathways.
- Kinetic Isotope Effects (KIE) : Compare to distinguish between SN2 (inverse KIE) and E2 (normal KIE) mechanisms.
- In Situ Monitoring : Use FT-IR or Raman spectroscopy to detect intermediates like enolates during reactions .
Q. How do steric effects from the tert-butyl group influence regioselectivity in derivatization reactions?
- Methodological Guidance :
- Steric Maps : Generate 3D molecular models (e.g., using Avogadro) to visualize steric hindrance around the 6-oxo group.
- Comparative Studies : Synthesize analogs with smaller substituents (e.g., methyl vs. tert-butyl) and compare reaction outcomes (e.g., via NMR for fluorinated derivatives) .
Q. What are the environmental degradation pathways of tert-Butyl 6-oxoheptanoate, and how can they be studied experimentally?
- Methodological Guidance :
- Advanced Oxidation Processes (AOPs) : Expose the compound to UV/HO or Fenton reagents (Fe/HO) to simulate degradation. Monitor by LC-MS for breakdown products (e.g., heptanoic acid derivatives) .
- Ecotoxicity Assays : Use Daphnia magna or algal growth inhibition tests to assess acute toxicity, referencing OECD guidelines .
Data Analysis and Contradiction Management
Q. How should researchers address discrepancies in spectroscopic data (e.g., unexpected splitting in NMR signals)?
- Methodological Guidance :
- Variable Temperature NMR : Perform experiments at −80°C to slow dynamic processes (e.g., ring flipping in cyclic ketones) .
- COSY/NOESY : Identify through-space couplings to confirm stereochemical assignments.
- Replicate Experiments : Validate purity via independent synthesis batches and cross-lab collaborations .
Q. What statistical approaches are recommended for optimizing reaction conditions with limited data?
- Methodological Guidance :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
